3-Amino-5-bromo-6-nitropyridine

Catalog No.
S15951866
CAS No.
M.F
C5H4BrN3O2
M. Wt
218.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-5-bromo-6-nitropyridine

Product Name

3-Amino-5-bromo-6-nitropyridine

IUPAC Name

5-bromo-6-nitropyridin-3-amine

Molecular Formula

C5H4BrN3O2

Molecular Weight

218.01 g/mol

InChI

InChI=1S/C5H4BrN3O2/c6-4-1-3(7)2-8-5(4)9(10)11/h1-2H,7H2

InChI Key

ZCHQIIFDUIWZAR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)[N+](=O)[O-])N

3-Amino-5-bromo-6-nitropyridine is a heterocyclic organic compound belonging to the pyridine family. Its chemical structure is characterized by an amino group (NH2-NH_2), a bromo group (Br-Br), and a nitro group (NO2-NO_2) attached to a pyridine ring. The specific arrangement of these functional groups imparts unique chemical properties and potential biological activities to the compound. This compound is often utilized as an intermediate in organic synthesis and has garnered attention in medicinal chemistry for its possible applications.

  • Substitution Reactions: The amino and bromo groups can undergo nucleophilic substitution reactions. For example, the bromo group can be replaced by nucleophiles such as amines or thiols using reagents like sodium hydroxide.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or through catalytic hydrogenation, yielding 3-Amino-5-bromo-6-aminopyridine as a major product.
  • Coupling Reactions: It can engage in Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts, forming carbon-carbon bonds that are essential for synthesizing more complex organic structures.

Research indicates that 3-Amino-5-bromo-6-nitropyridine and its derivatives exhibit various biological activities, including:

  • Antimicrobial Properties: Some studies suggest that compounds derived from 3-Amino-5-bromo-6-nitropyridine may possess antimicrobial effects, making them candidates for further investigation in drug development.
  • Anticancer Potential: Preliminary research has indicated that derivatives of this compound may have anticancer properties, potentially acting on specific cellular pathways or targets.

The mechanism of action often involves interactions with biological macromolecules such as enzymes and receptors, facilitated by the presence of the amino, bromo, and nitro groups which allow for diverse binding interactions.

The synthesis of 3-Amino-5-bromo-6-nitropyridine typically involves multi-step organic reactions:

  • Nitration: The precursor compound, 3-Amino-5-bromopyridine, is subjected to nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 6-position.
  • Purification: Following nitration, purification steps such as crystallization or chromatography are employed to isolate the desired product from reaction by-products.

In industrial settings, optimized large-scale nitration processes are used to ensure high yield and purity, often utilizing continuous flow reactors.

3-Amino-5-bromo-6-nitropyridine finds applications across various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex heterocyclic compounds.
  • Pharmaceutical Development: The compound is being explored for its potential role as a pharmacophore in drug design, particularly in developing new therapeutic agents.
  • Dyes and Pigments: It is also utilized in producing specialty chemicals, including dyes and pigments due to its unique chemical properties .

Studies on 3-Amino-5-bromo-6-nitropyridine have focused on its interactions with biological targets. The presence of multiple functional groups allows this compound to engage in various types of interactions:

  • Hydrogen Bonding: The amino group can form hydrogen bonds with biological macromolecules.
  • Van der Waals Forces: These interactions contribute to the compound's binding affinity with target proteins.

The unique arrangement of substituents enhances its ability to modulate biological pathways, leading to observed effects in vitro and potentially in vivo.

Several compounds share structural similarities with 3-Amino-5-bromo-6-nitropyridine. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
2-Amino-3-bromo-5-nitropyridineAmino at position 2, bromo at position 3Different positioning affects reactivity
3-Amino-5-bromo-2-chloropyridineAmino at position 3, bromo at position 5Chlorine substituent alters electronic properties
5-Bromo-2-nitropyridineBromo at position 5, nitro at position 2Lacks amino functionality

Uniqueness

3-Amino-5-bromo-6-nitropyridine is distinguished by the specific positioning of its functional groups on the pyridine ring. This arrangement not only influences its chemical reactivity but also enhances its potential biological activity compared to other substituted pyridines. The combination of an amino group, bromo group, and nitro group in this particular configuration makes it a valuable compound for specialized applications in research and industry.

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

216.94869 g/mol

Monoisotopic Mass

216.94869 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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